molecular formula C26H20BrN5O4S B11089211 Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate

Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate

Cat. No.: B11089211
M. Wt: 578.4 g/mol
InChI Key: QDQXTWULCRQEGG-UHFFFAOYSA-N
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Description

Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7,9-triene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups. Common reagents used in these reactions include bromobenzene, nitrobenzene, and phenylthiourea. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-(4-chlorophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate
  • Ethyl 8-(4-methylphenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate

Uniqueness

Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7,9-triene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions

Properties

Molecular Formula

C26H20BrN5O4S

Molecular Weight

578.4 g/mol

IUPAC Name

ethyl 8-(4-bromophenyl)-4-(4-nitrophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,6,8-triene-2-carboxylate

InChI

InChI=1S/C26H20BrN5O4S/c1-2-36-25(33)24-29-31(21-12-14-22(15-13-21)32(34)35)26(37-24)17-16-23(18-8-10-19(27)11-9-18)28-30(26)20-6-4-3-5-7-20/h3-17H,2H2,1H3

InChI Key

QDQXTWULCRQEGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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